FR182024
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Overview
Description
FR-182024 is a novel cephem derivative known for its potent anti-Helicobacter pylori activity . This compound has garnered significant attention due to its efficacy in combating bacterial infections, particularly those caused by Helicobacter pylori, a bacterium linked to various gastrointestinal diseases.
Preparation Methods
The synthesis of FR-182024 involves several key steps. One method includes the treatment of a 3-hydroxy cephem derivative with methanesulfonyl chloride and potassium carbonate to produce a mesylate intermediate. This intermediate is then condensed with 2-mercapto-5-methyl-1,3,4-thiadiazole to yield the final product . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale manufacturing.
Chemical Reactions Analysis
FR-182024 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cephem ring.
Oxidation and Reduction: While specific oxidation and reduction reactions of FR-182024 are not extensively documented, similar cephem derivatives often undergo these reactions under appropriate conditions.
Common Reagents and Conditions: Reagents such as methanesulfonyl chloride and potassium carbonate are commonly used in its synthesis. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Major Products: The primary product of these reactions is FR-182024 itself, with potential by-products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
FR-182024 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of cephem derivatives.
Biology: The compound is used in research focused on bacterial resistance and the development of new antibiotics.
Medicine: FR-182024’s potent anti-Helicobacter pylori activity makes it a candidate for developing treatments for gastrointestinal infections.
Industry: The compound’s synthesis and production methods are of interest for industrial applications, particularly in the pharmaceutical sector
Mechanism of Action
FR-182024 exerts its effects by targeting bacterial cell wall synthesis. The compound binds to penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This disruption leads to cell lysis and death of the bacterium .
Comparison with Similar Compounds
FR-182024 is unique among cephem derivatives due to its specific structure and potent activity against Helicobacter pylori. Similar compounds include:
FR193879: Another cephem derivative with anti-Helicobacter pylori activity.
FR86521: A cephalosporin with activity against methicillin-resistant Staphylococcus aureus.
Other Cephalosporins: Various cephalosporins with different substituents and activities against a range of bacterial species.
FR-182024 stands out due to its specific modifications, which enhance its efficacy against Helicobacter pylori, making it a valuable compound in both research and potential therapeutic applications.
Properties
CAS No. |
179034-83-4 |
---|---|
Molecular Formula |
C18H16N4O4S3 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H16N4O4S3/c1-9-20-21-18(28-9)29-11-8-27-16-13(15(24)22(16)14(11)17(25)26)19-12(23)7-10-5-3-2-4-6-10/h2-6,13,16H,7-8H2,1H3,(H,19,23)(H,25,26)/t13-,16-/m1/s1 |
InChI Key |
IQURDYALUUXKIJ-CZUORRHYSA-N |
SMILES |
CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |
Isomeric SMILES |
CC1=NN=C(S1)SC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 182024 FR-182024 FR182024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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